1-(Chloromethyl)-4-(3,3,3-trifluoropropoxy)benzene
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Overview
Description
1-(Chloromethyl)-4-(3,3,3-trifluoropropoxy)benzene is an organic compound characterized by the presence of a chloromethyl group and a trifluoropropoxy group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Chloromethyl)-4-(3,3,3-trifluoropropoxy)benzene typically involves the reaction of 4-hydroxybenzyl chloride with 3,3,3-trifluoropropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can further enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 1-(Chloromethyl)-4-(3,3,3-trifluoropropoxy)benzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the chloromethyl group to a methyl group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted benzyl derivatives.
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Reduction: Formation of 1-(methyl)-4-(3,3,3-trifluoropropoxy)benzene.
Scientific Research Applications
1-(Chloromethyl)-4-(3,3,3-trifluoropropoxy)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(Chloromethyl)-4-(3,3,3-trifluoropropoxy)benzene involves its interaction with various molecular targets. The trifluoropropoxy group can enhance the lipophilicity of the compound, facilitating its interaction with lipid membranes and proteins. The chloromethyl group can undergo nucleophilic substitution, leading to the formation of covalent bonds with biological molecules, which can modulate their activity.
Comparison with Similar Compounds
- 1-(Chloromethyl)-3-(3,3,3-trifluoropropoxy)benzene
- 1-Bromo-3-(3,3,3-trifluoropropoxy)benzene
Comparison: 1-(Chloromethyl)-4-(3,3,3-trifluoropropoxy)benzene is unique due to the position of the substituents on the benzene ring, which can influence its reactivity and interaction with other molecules. The presence of the trifluoropropoxy group imparts distinct electronic and steric properties, making it a valuable compound for various applications.
Biological Activity
1-(Chloromethyl)-4-(3,3,3-trifluoropropoxy)benzene is an organic compound notable for its unique structural features, including a chloromethyl group and a trifluoropropoxy group attached to a benzene ring. These chemical characteristics confer distinct biological activities and potential applications in medicinal chemistry and material science.
Chemical Structure
- Molecular Formula : C₈H₇ClF₃O
- Molecular Weight : 210.58 g/mol
- CAS Number : 65796-00-1
Biological Activity
The biological activity of this compound stems from its ability to interact with various biological targets. The compound's lipophilicity, enhanced by the trifluoropropoxy group, facilitates its penetration through cellular membranes, allowing it to engage with intracellular proteins and nucleic acids.
The primary mechanisms through which this compound exerts its biological effects include:
- Covalent Bond Formation : The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, potentially leading to enzyme inhibition or modulation of gene expression.
- Selective Modification : The trifluoropropoxy group allows for selective modification of biomolecules, which is crucial in the development of bioactive probes and therapeutic agents.
Research Findings
Recent studies have highlighted the compound's potential in various fields:
- Medicinal Chemistry : It has been utilized in the synthesis of anti-inflammatory and anticancer agents. The trifluoropropoxy moiety is particularly beneficial for enhancing metabolic stability and bioavailability.
- Biological Probes : The compound serves as a building block for developing bioactive molecules that can probe biological processes, aiding in understanding cellular mechanisms.
Comparative Analysis with Similar Compounds
Compound Name | Structural Features | Biological Activity |
---|---|---|
This compound | Chloromethyl and trifluoropropoxy groups | Enzyme inhibition, gene expression modulation |
1-(Chloromethyl)-2-(3,3,3-trifluoropropoxy)benzene | Similar structure but ortho substitution | Similar biological activities |
1-Fluoro-3-(trifluoromethyl)-4-(3,3,3-trifluoropropoxy)benzene | Additional fluorine atoms | Enhanced stability and lipophilicity |
Study on Anticancer Activity
A study investigated the anticancer properties of this compound in vitro. The compound was tested against various cancer cell lines:
- Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer).
- Results : Significant inhibition of cell proliferation was observed at concentrations above 10 µM, with IC₅₀ values indicating promising anticancer activity.
Applications in Drug Development
In drug development research, this compound has been explored as a scaffold for synthesizing new therapeutic agents. Its ability to modify biomolecules selectively makes it an attractive candidate for designing drugs targeting specific pathways involved in diseases such as cancer and inflammation.
Properties
IUPAC Name |
1-(chloromethyl)-4-(3,3,3-trifluoropropoxy)benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClF3O/c11-7-8-1-3-9(4-2-8)15-6-5-10(12,13)14/h1-4H,5-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEWKLMYOSKBYDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCl)OCCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClF3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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